![molecular formula C11H9N3O2 B13665453 7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione](/img/structure/B13665453.png)
7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. Quinazoline derivatives are known for their diverse pharmacological properties, including antiviral, anticancer, and antibacterial activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and reduced quinazoline derivatives .
科学的研究の応用
7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential as an anticancer, antiviral, and antibacterial agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Quinazoline: A parent compound with a similar structure but lacking the pyrrolo ring.
Pyrroloquinazoline: Compounds with variations in the substitution pattern on the quinazoline ring.
Quinazolinone: Compounds with a carbonyl group at the 4-position of the quinazoline ring.
Uniqueness
7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione is unique due to its specific substitution pattern and the presence of both pyrrolo and quinazoline rings.
特性
分子式 |
C11H9N3O2 |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
7-methyl-1H-pyrrolo[2,3-h]quinazoline-2,4-dione |
InChI |
InChI=1S/C11H9N3O2/c1-14-5-4-6-8(14)3-2-7-9(6)12-11(16)13-10(7)15/h2-5H,1H3,(H2,12,13,15,16) |
InChIキー |
IXPTYYYZRDTIQP-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C1C=CC3=C2NC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


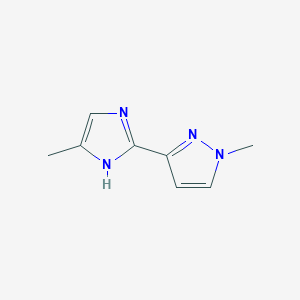

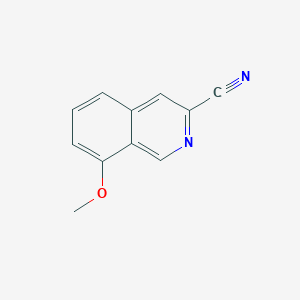
![9-Propyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13665390.png)
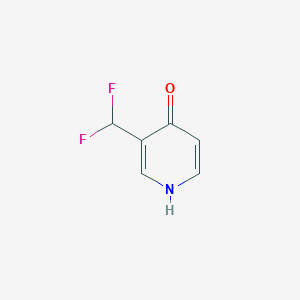

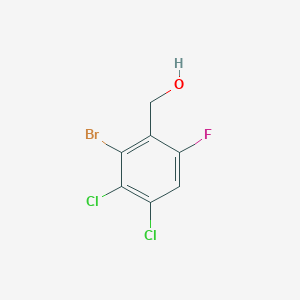
![3-Iodoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13665400.png)
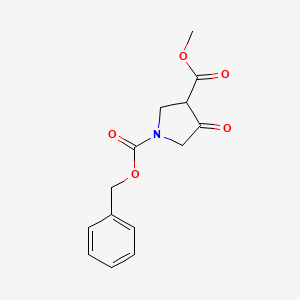
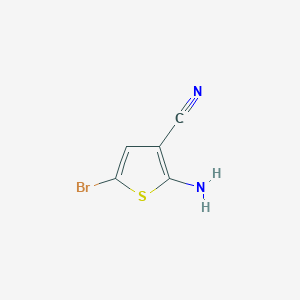
![2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665442.png)
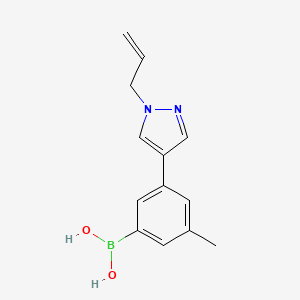
![2-([1,1'-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13665449.png)
![2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13665456.png)
